N-(3-Aminocyclopentyl)-2-(dimethylamino)acetamide
Description
N-(3-Aminocyclopentyl)-2-(dimethylamino)acetamide is a synthetic acetamide derivative characterized by a cyclopentylamine backbone substituted with a dimethylamino-acetamide moiety. The dimethylamino group enhances solubility and may facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions .
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-(3-aminocyclopentyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-12(2)6-9(13)11-8-4-3-7(10)5-8/h7-8H,3-6,10H2,1-2H3,(H,11,13) |
InChI Key |
BPDNRYGITHGUNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Biological Activity
N-(3-Aminocyclopentyl)-2-(dimethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane ring structure, which influences its interaction with biological targets. The presence of the dimethylamino group enhances its solubility and potential for receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibition of BChE can enhance cholinergic signaling, which is beneficial in treating cognitive impairments associated with neurodegenerative diseases .
- Receptor Modulation : The compound may act on various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate mood, appetite, and cognition. This modulation can lead to therapeutic effects in conditions such as depression and anxiety .
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound. Below are some key findings:
- Antimicrobial Activity : Preliminary investigations indicate that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is enhanced when modified with additional functional groups .
- Neuroprotective Effects : Research has demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting its potential role in neuroprotection .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar acetamide derivatives is essential. The following table summarizes the biological activities and structural differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopentane ring, dimethylamino group | Inhibits BChE, antimicrobial properties |
| N-(2-hydroxycyclopentyl)acetamide | Hydroxyl group | Antimicrobial, potential anti-inflammatory |
| N-(4-fluoro-3-nitrophenyl)acetamide | Nitro and fluoro substituents | Antibacterial against Klebsiella pneumoniae |
Case Studies
- Alzheimer's Disease Research : A study focused on the inhibition of BChE by various acetamide derivatives highlighted that this compound showed promising results with an IC50 value indicating strong inhibition compared to other derivatives .
- Antimicrobial Efficacy : In vitro studies revealed that modifications to the acetamide structure significantly enhanced its antibacterial activity against resistant strains of bacteria, showcasing the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives
Key Observations:
- Cyclic Amine Substituents : The cyclopentylamine in the target compound contrasts with the cyclohexyl group in U-47700. Cyclohexyl derivatives like U-47700 exhibit high MOR affinity, suggesting that the cyclopentyl variant may have altered receptor selectivity or pharmacokinetics due to ring strain and conformational flexibility .
- Antitumor Activity: Compound 1h () demonstrates that dimethylaminoethyl side chains enhance cytotoxicity against tumor cells compared to parent structures. The 3-aminocyclopentyl group in the target compound could similarly improve membrane permeability or DNA-binding efficacy .
- Triazinyl Derivatives: The triazinyl-acetamides () highlight the role of heterocyclic cores in diversifying biological activity.
Key Observations:
- Synthetic Complexity : U-47700 and U-50488H require multi-step syntheses involving halogenated intermediates and chiral resolution, whereas the target compound’s cyclopentylamine core may simplify synthesis via direct acylation .
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to purely aromatic analogs like the α,β-unsaturated nitriles () .
Structure-Activity Relationships (SAR)
- Dimethylamino Group: Present in U-47700, compound 1h, and the target compound, this group is critical for receptor binding (e.g., MOR) or enhancing cellular uptake. Its electron-donating nature may stabilize charge-transfer interactions .
- Cyclic vs. Aromatic Substituents : Cyclopentylamine’s smaller ring size compared to cyclohexyl (U-47700) or phenyl () may reduce steric hindrance, improving binding to compact active sites .
- Positional Effects: shows that substituent position (5- vs. 6-amino in naphthalimides) drastically affects antitumor activity. The 3-aminocyclopentyl group’s spatial arrangement could similarly influence target engagement .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(3-Aminocyclopentyl)-2-(dimethylamino)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling cyclopentylamine derivatives with dimethylaminoacetyl chloride. Optimization strategies include adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of acylating agents) and using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) to enhance amide bond formation. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–5°C for exothermic steps) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, 70–230 mesh) with gradient elution (e.g., 5–10% methanol in chloroform) improves yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile:water 60:40), UV detection at 254 nm to assess purity (>95%).
- NMR : ¹H NMR (DMSO-d6) to confirm substituent positions (e.g., δ 2.2–2.4 ppm for dimethylamino protons, δ 3.1–3.3 ppm for cyclopentylamine protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 214.18).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation. Solubility is highest in polar aprotic solvents (DMSO, DMF) for biological assays or chloroform for synthetic work. Avoid aqueous solutions at pH <5 or >8 due to hydrolysis risks .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to target receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL). Key parameters:
- Grid Box : Center on binding pockets (coordinates adjusted for receptor type).
- Scoring Functions : Compare binding energies (ΔG) to known ligands (e.g., U-47700, a structural analog with Ki = 7.5 nM for MOR ).
Validate predictions with SPR (surface plasmon resonance) or radioligand displacement assays .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies (e.g., IC50 variations in kinase vs. receptor assays) may arise from assay conditions. Standardize protocols:
- Cell Lines : Use isogenic models (e.g., HEK293T for GPCRs vs. HeLa for kinase activity).
- Buffer Systems : Match ionic strength (e.g., 150 mM NaCl for physiological relevance).
- Controls : Include reference compounds (e.g., verosudil for kinase inhibition ).
Statistical meta-analysis of multiple datasets (≥3 independent experiments) identifies outliers .
Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for specific targets?
- Methodological Answer : Systematically modify substituents:
- Cyclopentylamine Ring : Introduce halogens (e.g., Cl at position 3) to enhance hydrophobic interactions.
- Dimethylamino Group : Replace with pyrrolidino or morpholino groups to alter charge distribution.
Test analogs in parallel functional assays (e.g., cAMP accumulation for GPCRs, kinase inhibition via ADP-Glo™). Prioritize derivatives with >10-fold selectivity over off-targets .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Vitro : Caco-2 cell monolayers for permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance.
- In Vivo : Administer IV/PO in Sprague-Dawley rats (2 mg/kg); collect plasma for LC-MS/MS analysis. Calculate AUC, t1/2, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
